

Introduction: A Strategic Building Block for Complex Synthesis

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Compound of Interest

Compound Name: 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine

Cat. No.: B1317848

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In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and substituted pyridine rings into lead compounds is a well-established strategy for modulating metabolic stability, binding affinity, and pharmacokinetic properties.[1] **2-Fluoro-5-methyl-3-(tributylstannyl)pyridine** has emerged as a valuable and highly versatile building block for this purpose. Its true utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the efficient construction of complex carbon-carbon bonds.[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its practical application in the laboratory. We will delve into the causality behind experimental choices, provide validated protocols, and address the critical safety considerations associated with organotin chemistry.

Core Properties and Specifications

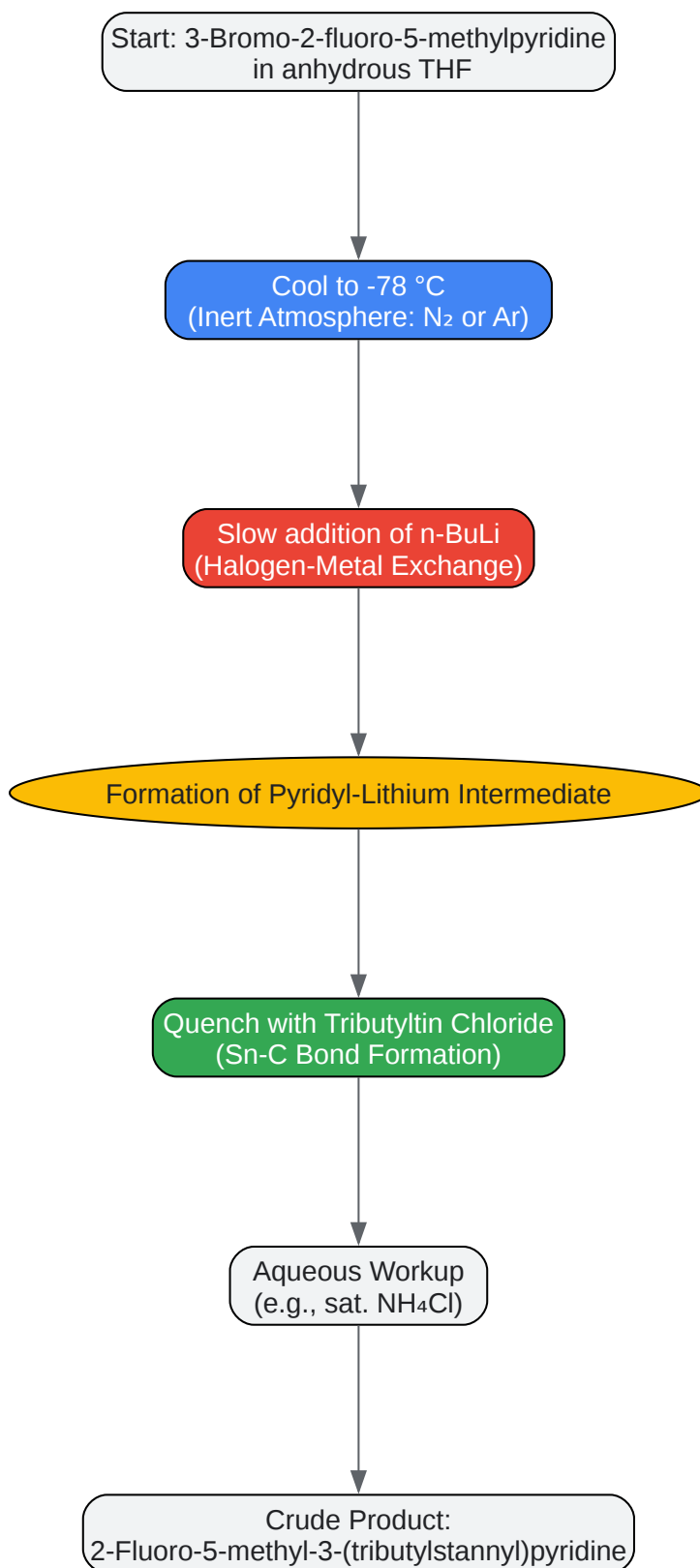
Understanding the fundamental physicochemical properties of a reagent is paramount for its successful application. The key specifications for **2-Fluoro-5-methyl-3-(tributylstannyl)pyridine** are summarized below.

Property	Value	Source
CAS Number	1025745-87-2	[4][5]
Molecular Formula	C ₁₈ H ₃₂ FNSn	[5]
Molecular Weight	400.16 g/mol	[6]
Appearance	Solid	[6]
Storage Conditions	2-8°C, under inert atmosphere, sealed, dry	[2]

Synthesis: A Mechanistic Approach

The synthesis of aryl stannanes like **2-Fluoro-5-methyl-3-(tributylstannyl)pyridine** typically proceeds via the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with an electrophilic tin species. The most common and reliable method involves a halogen-metal exchange at low temperatures.

The proposed synthesis begins with 3-bromo-2-fluoro-5-methylpyridine, a readily available starting material. The bromine atom is selectively exchanged with lithium using an organolithium reagent such as n-butyllithium (n-BuLi). This choice is dictated by the high reactivity of n-BuLi, which allows the reaction to proceed rapidly at cryogenic temperatures (-78 °C). Conducting the reaction at such low temperatures is critical to prevent unwanted side reactions, such as the decomposition of the sensitive pyridyl-lithium intermediate or reaction at other sites on the pyridine ring. The resulting lithiated species is a potent nucleophile that readily reacts with tributyltin chloride, an electrophilic tin source, to form the desired product.



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Caption: Synthetic workflow for **2-Fluoro-5-methyl-3-(tributylstannyl)pyridine**.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly reactive and toxic reagents. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

- **Preparation:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-fluoro-5-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- **Stannylation:** Add tributyltin chloride (1.1 equiv) dropwise, again maintaining the temperature below -70 °C.
- **Warming and Quenching:** After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Overcoming the Organotin Challenge

A significant drawback of organotin chemistry is the difficulty in removing tin-containing byproducts, which are often toxic and can interfere with subsequent reactions.^[7] Standard silica gel chromatography can be ineffective. Experience has shown that specialized techniques are required for achieving high purity.

The primary tin-based impurities are typically unreacted tributyltin chloride and its hydrolysis product, hexabutyldistannoxane. A highly effective purification method involves flash column chromatography using silica gel that has been pre-treated with a base, such as 10% potassium carbonate (K_2CO_3) by weight.[7][8] The basic stationary phase facilitates the irreversible binding of the acidic tin byproducts, allowing the desired, less polar product to elute cleanly.

Experimental Protocol: Purification

- **Slurry Preparation:** Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate gradient). Add powdered, anhydrous K_2CO_3 (10% w/w relative to the silica) and mix thoroughly.
- **Column Packing:** Pack a chromatography column with the K_2CO_3 -silica gel slurry.
- **Loading:** Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
- **Elution:** Elute the column with a non-polar solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). Monitor the fractions by thin-layer chromatography (TLC), visualizing with a potassium permanganate ($KMnO_4$) stain, as organostannanes are often not UV-active.[9]
- **Isolation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

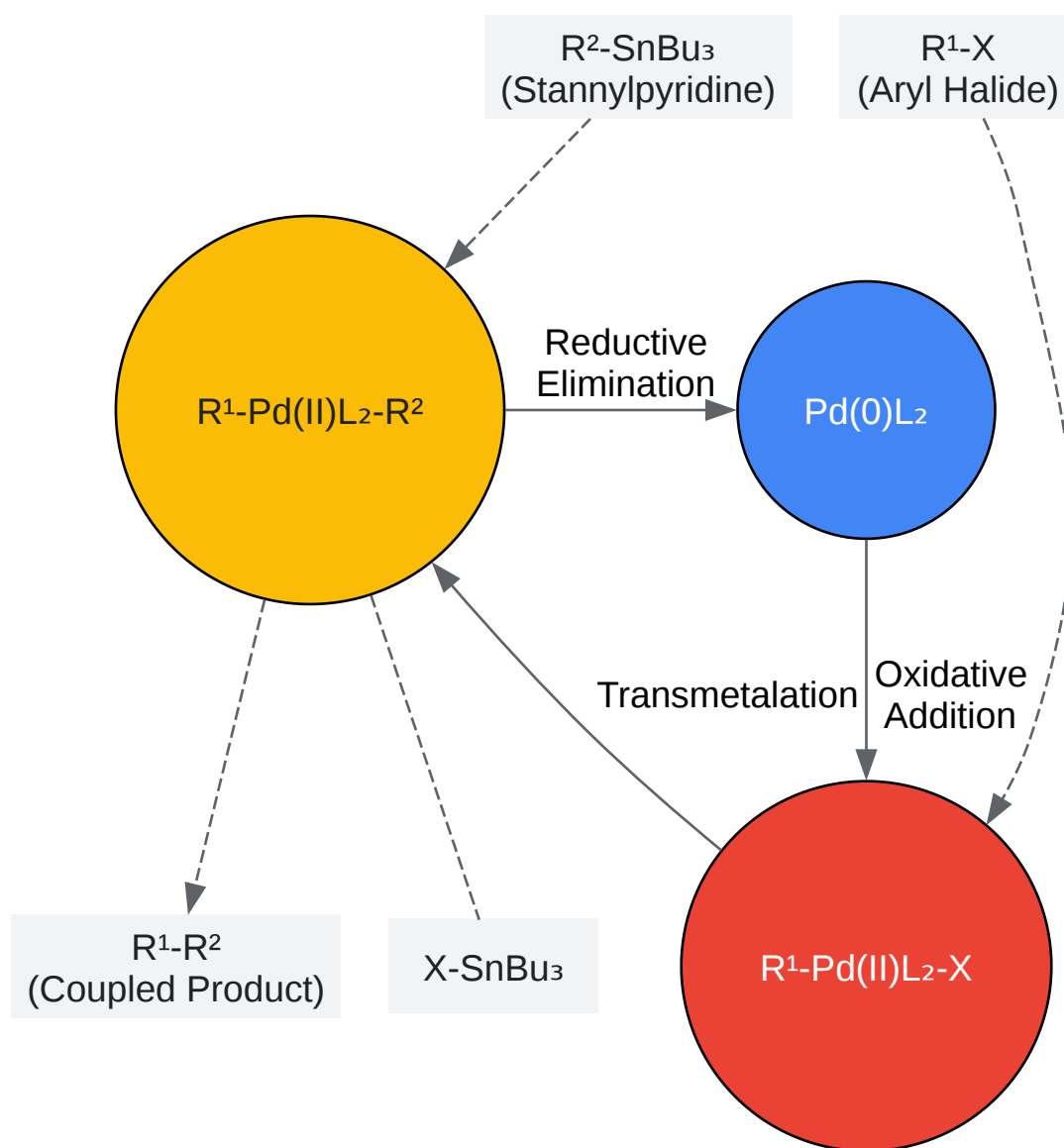
Application in Stille Cross-Coupling

The Stille reaction is a powerful and widely used method for forming C-C bonds by coupling an organostannane with an organic electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst.[3] Its success is due in large part to the stability of organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups, making them ideal for complex molecule synthesis.[10]

The catalytic cycle, a cornerstone of palladium-catalyzed reactions, involves three key steps:

- **Oxidative Addition:** The $Pd(0)$ catalyst reacts with the organic electrophile (R^1-X) to form a $Pd(II)$ intermediate.

- Transmetalation: The tributylstannyl group from the pyridine reagent is transferred to the palladium center, displacing the halide/triflate and forming a new Pd(II)-R² species. This is typically the rate-determining step.
- Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center as the coupled product (R¹-R²), regenerating the active Pd(0) catalyst.[3]



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

- **Reagent Preparation:** In a reaction vessel, combine the aryl halide/triflate (1.0 equiv), **2-Fluoro-5-methyl-3-(tributylstannyl)pyridine** (1.1-1.2 equiv), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- **Solvent Addition:** Add an anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is crucial to remove dissolved oxygen, which can deactivate the $\text{Pd}(0)$ catalyst.
- **Reaction:** Heat the mixture to the required temperature (typically 80-110 °C) under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. If necessary, quench with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.
- **Purification:** Extract the product into an organic solvent and purify using standard column chromatography to isolate the desired biaryl compound.

Safety and Handling of Organotin Compounds

Authoritative Grounding: Organotin compounds are known for their significant toxicity.^[3]^[10] Tributyltin derivatives, in particular, are classified as hazardous substances, exhibiting acute oral and dermal toxicity, and are suspected of causing reproductive damage and long-term organ damage through prolonged exposure.^[6]

- **Personal Protective Equipment (PPE):** Always use a certified fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.
- **Handling:** Handle as a solid in a well-ventilated area to avoid dust inhalation. Solutions should be transferred via syringe or cannula.
- **Storage:** Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.^[2]

- **Waste Disposal:** All organotin waste, including contaminated solvents, silica gel, and disposable labware, must be collected in a designated, sealed hazardous waste container for professional disposal according to institutional and national regulations. Do not dispose of organotin waste down the drain.

Conclusion

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is a powerful synthetic intermediate whose value is firmly established in the field of drug discovery. While the inherent challenges of organotin chemistry—namely toxicity and purification—require careful consideration and specialized handling protocols, the reagent's ability to facilitate the construction of complex, fluorinated pyridine-containing molecules via the Stille coupling makes it an indispensable tool. By understanding the mechanistic principles behind its synthesis, purification, and application, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.

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